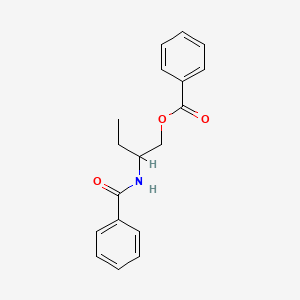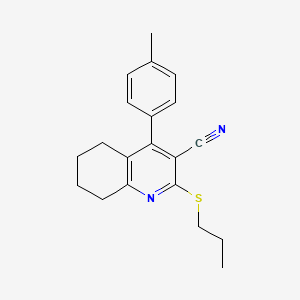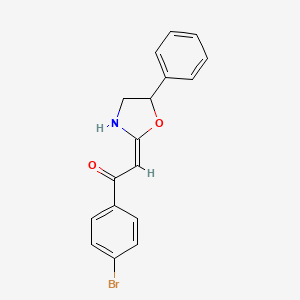![molecular formula C23H26N4O3 B13371183 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methylbenzyl group, and a pyrimidinyl hydrazone moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde: This step involves the reaction of 3-methoxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Synthesis of 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazone: This intermediate is prepared by reacting 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazine hydrate in ethanol under reflux conditions.
Coupling Reaction: The final step involves the coupling of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazone in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide, sodium cyanide, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles, thiols.
Aplicaciones Científicas De Investigación
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methyl group on the benzyl ring.
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methoxy group on the benzaldehyde ring.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to the presence of both the benzaldehyde and pyrimidinyl hydrazone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H26N4O3 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O3/c1-4-7-19-13-22(28)26-23(25-19)27-24-14-17-10-11-20(21(12-17)29-3)30-15-18-9-6-5-8-16(18)2/h5-6,8-14H,4,7,15H2,1-3H3,(H2,25,26,27,28)/b24-14+ |
Clave InChI |
HGGFNZXYTSUXAO-ZVHZXABRSA-N |
SMILES isomérico |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
SMILES canónico |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)

![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)


![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
